molecular formula C6H5N5O B6261858 4-amino-7,8-dihydropteridin-7-one CAS No. 22005-66-9

4-amino-7,8-dihydropteridin-7-one

Katalognummer B6261858
CAS-Nummer: 22005-66-9
Molekulargewicht: 163.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-amino-7,8-dihydropteridin-7-one” is a compound that is part of the pteridine family . It has been identified in various research and development contexts .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a design of experiments (DoE) analysis of a tandem SnAr-amidation cyclization reaction between 4-chloropyrimidin-5-amine and (S)-N-methylalanine to form (S)-7,8-dimethyl-7,8-dihydropteridin-6 (5H)-one is reported .


Molecular Structure Analysis

The structure of quinonoid dihydropterins, which include compounds like “4-amino-7,8-dihydropteridin-7-one”, has been studied . These studies support the ‘ortho’ quinonoid dihydropterin structure over the ‘exocyclic para’ quinonoid and ‘endocyclic ortho’ quinonoid structures .


Chemical Reactions Analysis

The rates of oxidation of similar compounds by molecular oxygen to the corresponding quinonoid 7,8-dihydro-6H-pterins, the rates of rearrangement of these to the respective 7,8-dihydro-3H-pterins, and the reduction of these quinonoid dihydropterins by NADH have been reported .

Wissenschaftliche Forschungsanwendungen

Treatment of Hyperphenylalaninemia

This compound has been designated as an orphan medicine for the treatment of hyperphenylalaninemia in the European Union . This means that the developer will receive scientific and regulatory support from EMA to advance their medicine to the stage where they can apply for a marketing authorization .

Solid-Phase Synthetic Approach

In a report, a solid-phase synthetic approach was employed to prepare variously substituted dihydropteridinones, tetrahydropyrrolopteridinones, and pyrimidodiazepinones, using a versatile building block-4,6-dichloro-5-nitropyrimidine . This approach is highly desirable for defining their structure-activity relationship (SAR) and optimizing pharmacokinetic properties .

Anticancer Activity

Pteridinones and pyrimidodiazepinones represent an important group of heterocyclic compounds that have attracted enormous attention within medicinal research, especially in the last decade . Many of them have been intensively studied as Polo-like kinases inhibitors (serine/threonine kinases playing a crucial role during mitosis, and their deregulation can be observed in many types of tumors) .

Clinical Trials

Dihydropteridinone BI-2536 and pyrimidodiazepinone TAK-960 have reached advanced clinical trials and have been taken into considerable attention due to their anticancer effects in any kind of tumors .

Treatment of HBV and HIV

2-butoxy-7,8-dihydropteridin-6 (5 H )-one analogue GS9620 (Vesatolimod) was discovered as Toll-like receptor agonists being currently under clinical evaluation for the treatment of HBV and HIV positive patients .

Inhibitor of the RNA Interference Pathway

Pyrrolopteridinone ATPA18 was identified as a nontoxic, cell-permeable, and reversible inhibitor of the RNA interference pathway .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-7,8-dihydropteridin-7-one involves the conversion of 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine to the desired compound through a series of reactions.", "Starting Materials": [ "2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium dithionite", "Sodium borohydride", "Acetic anhydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium hydroxide to the diazonium salt to form the corresponding phenol.", "Step 3: Reduce the phenol using sodium dithionite to form 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine-5,6-dione.", "Step 4: Reduce the 5,6-dione using sodium borohydride to form 4-amino-7,8-dihydropteridin-7-one.", "Step 5: Acetylate the amino group of 4-amino-7,8-dihydropteridin-7-one using acetic anhydride and acetic acid.", "Step 6: Purify the product using ethanol and water." ] }

CAS-Nummer

22005-66-9

Produktname

4-amino-7,8-dihydropteridin-7-one

Molekularformel

C6H5N5O

Molekulargewicht

163.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.